ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9862581
InChI: InChI=1S/C17H18N4O2/c1-4-13-14(12-9-7-6-8-10-12)16-19-18-15(17(22)23-5-2)11(3)21(16)20-13/h6-10H,4-5H2,1-3H3
SMILES: CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)C
Molecular Formula: C17H18N4O2
Molecular Weight: 310.35 g/mol

ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

CAS No.:

Cat. No.: VC9862581

Molecular Formula: C17H18N4O2

Molecular Weight: 310.35 g/mol

* For research use only. Not for human or veterinary use.

ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate -

Specification

Molecular Formula C17H18N4O2
Molecular Weight 310.35 g/mol
IUPAC Name ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Standard InChI InChI=1S/C17H18N4O2/c1-4-13-14(12-9-7-6-8-10-12)16-19-18-15(17(22)23-5-2)11(3)21(16)20-13/h6-10H,4-5H2,1-3H3
Standard InChI Key BEVBOIWOLMYLLA-UHFFFAOYSA-N
SMILES CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)C
Canonical SMILES CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure features a pyrazolo[5,1-c][1,triazine core, a bicyclic system comprising a pyrazole ring fused to a 1,2,4-triazine ring. Key substituents include:

  • 7-Ethyl group: A two-carbon alkyl chain at position 7.

  • 4-Methyl group: A methyl group at position 4.

  • 8-Phenyl group: An aromatic phenyl ring at position 8.

  • 3-Carboxylate: An ethoxycarbonyl group at position 3 .

The phenyl and ethoxycarbonyl groups enhance lipophilicity, potentially improving membrane permeability in biological systems, while the methyl and ethyl substituents contribute to steric effects that influence reactivity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC17H18N4O2\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{2}
Molecular Weight310.35 g/mol
CAS Number945326-99-8
Key Functional GroupsEthyl, methyl, phenyl, ethoxycarbonyl

Synthesis and Chemical Reactivity

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

  • Ester hydrolysis: The ethoxycarbonyl group can undergo hydrolysis to yield carboxylic acids under acidic or basic conditions, enabling further derivatization.

  • Electrophilic substitution: The phenyl ring may participate in nitration or sulfonation reactions, though steric hindrance from adjacent substituents could limit reactivity .

  • Nucleophilic attack: The triazine nitrogen atoms may react with nucleophiles, facilitating ring-opening or substitution reactions .

Biological and Pharmacological Properties

Table 2: Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaBiological Activity
Ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,triazine-3-carboxylateC17H18N4O2\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{2}Under investigation
Methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,triazine-3-carboxylate C16H15ClN4O2\text{C}_{16}\text{H}_{15}\text{ClN}_{4}\text{O}_{2}Antimicrobial activity
Ethyl 4-(2-ethoxy-2-oxoethyl)-7-methyl-8-phenylpyrazolo[5,1-c] triazine-3-carboxylateC19H20N4O4\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{4}Kinase inhibition

Applications in Medicinal Chemistry and Drug Development

Role as a Pharmacophore

The compound’s modular structure makes it a versatile scaffold for drug discovery. Key applications include:

  • Kinase inhibitors: Pyrazolo-triazines are known to target ATP-binding pockets in kinases, making them candidates for anticancer therapies .

  • Antimicrobial agents: Chlorophenyl derivatives demonstrate broad-spectrum activity against Gram-positive bacteria .

  • Central nervous system (CNS) drugs: The phenyl group’s lipophilicity may facilitate blood-brain barrier penetration, enabling exploration in neurodegenerative diseases.

Challenges and Optimization

  • Solubility: The compound’s low aqueous solubility may limit bioavailability, necessitating formulation strategies like salt formation or nanoencapsulation.

  • Metabolic stability: Ester groups are prone to hydrolysis by esterases, requiring structural modifications such as amide substitution.

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